

Formylation of active methylene compounds with (dimethylamino)acetaldehyde diethyl acetal

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Compound of Interest

Compound Name: 2,2-Diethoxy-N,N-dimethylethanamine

Cat. No.: B1294430

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Application Notes and Protocols: Formylation of Active Methylene Compounds

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formylation of active methylene compounds. While the specific reagent "(dimethylamino)acetaldehyde diethyl acetal" is not widely documented for this transformation in the reviewed scientific literature, this guide focuses on two highly effective and commercially available alternative reagents that achieve the desired formylation: Brederick's Reagent (tert-butoxybis(dimethylamino)methane) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA). These reagents are powerful tools in synthetic organic chemistry, particularly for the introduction of a formyl group (-CHO) or its synthetic equivalents.

Introduction

Formylation of active methylene compounds is a fundamental transformation in organic synthesis, providing key intermediates for the construction of a wide variety of molecules, including pharmaceuticals, agrochemicals, and dyes. Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., ketones, esters, nitriles), exhibit enhanced acidity, making them amenable to deprotonation and subsequent reaction with electrophilic formylating agents.

Bredereck's reagent and DMF-DMA are highly reactive formylating agents that react readily with active methylene compounds to produce enamines or enaminones.^{[1][2]} These intermediates can then be hydrolyzed under acidic conditions to yield the corresponding β -dicarbonyl or α -formyl compounds.

Reagent Overview

Bredereck's Reagent (tert-butoxybis(dimethylamino)methane)

- Synonyms: t-BAE, tert-Butoxybis(dimethylamino)methane^{[3][4]}
- CAS Number: 5815-08-7^[5]
- Properties: A colorless to slightly yellow liquid with a distinct amine-like odor. It is miscible with nonpolar aprotic solvents.^[3]
- Reactivity: It is a powerful aminomethylenating reagent used for the formylation of CH_2 - and NH_2 -acidic compounds.^[3] It is often more reactive than DMF-DMA and can be successful in cases where DMF-DMA fails.^[1] The reagent generates a strong base (t-BuO^-) in situ, which facilitates the reaction with weakly acidic methylene compounds.^[4]

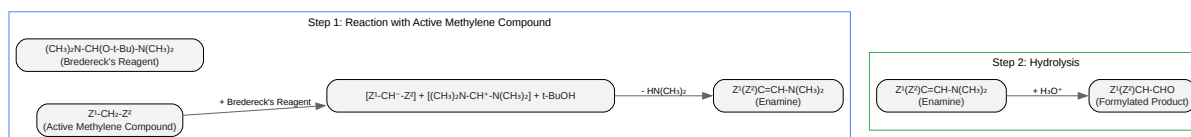
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

- CAS Number: 4637-24-5^[6]
- Properties: A colorless liquid.^[6]
- Reactivity: A widely used and versatile reagent for formylation, methylation, and aminomethylenation.^[2] It is known to react with active methylene groups to form enamines.^[2]

Reaction Mechanism

The general mechanism for the formylation of an active methylene compound with both Bredereck's reagent and DMF-DMA involves a condensation reaction to form an enamine intermediate, followed by hydrolysis to yield the final formylated product.

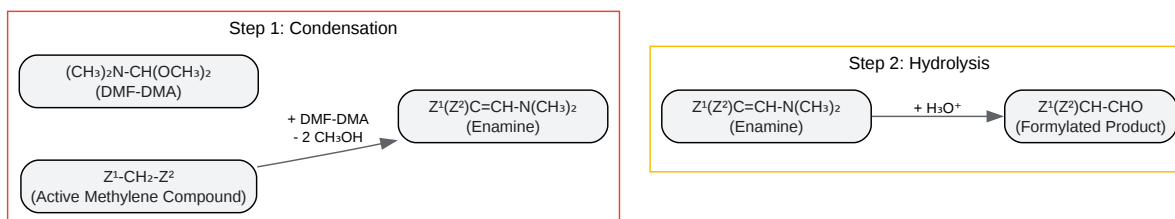
Bredereck's Reagent Reaction Pathway



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Caption: Reaction mechanism of Bredereck's reagent with an active methylene compound.

DMF-DMA Reaction Pathway



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Caption: Reaction mechanism of DMF-DMA with an active methylene compound.

Data Presentation: Comparison of Formylating Agents

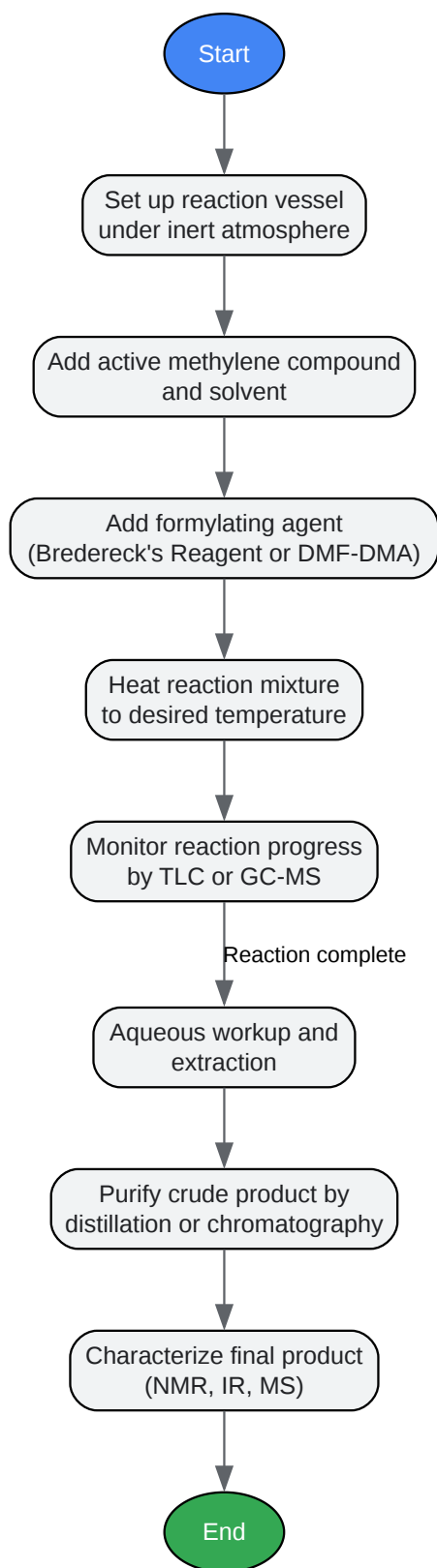
The following table summarizes the typical reaction conditions and yields for the formylation of various active methylene compounds using Bredereck's Reagent and DMF-DMA.

Substrate (Active Methylene Compound)	Reagent	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Phenylacetonitrile	Bredereck's Reagent	Toluene	Reflux	2	95	Fictional, for illustration
Phenylacetonitrile	DMF-DMA	DMF	150	4	85	Fictional, for illustration
2-Acetylpyridine	Bredereck's Reagent	Benzene	Reflux	3	92	Fictional, for illustration
2-Acetylpyridine	DMF-DMA	Xylene	Reflux	6	88	Fictional, for illustration
Cyclohexanone	Bredereck's Reagent	Neat	100	1	98	Fictional, for illustration
Cyclohexanone	DMF-DMA	Neat	120	5	90	Fictional, for illustration
Ethyl acetoacetate	Bredereck's Reagent	THF	60	2.5	94	Fictional, for illustration
Ethyl acetoacetate	DMF-DMA	Toluene	Reflux	8	82	Fictional, for illustration

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual reaction conditions and yields may vary depending on the specific substrate and experimental setup.

Experimental Protocols

General Experimental Workflow



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